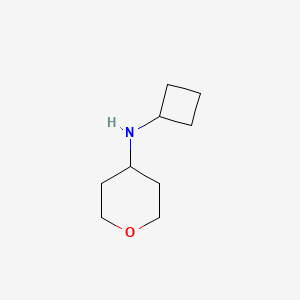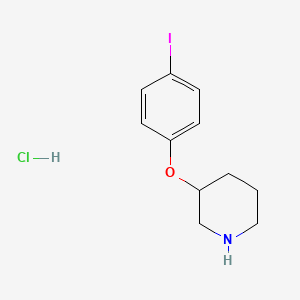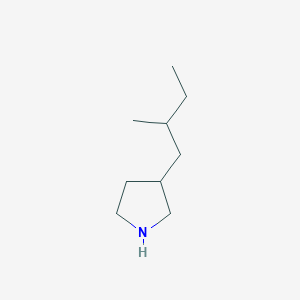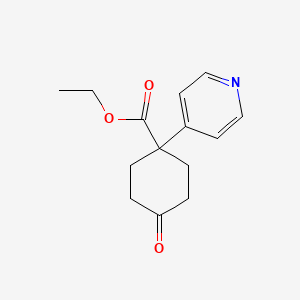
(3-(三氟甲基)吡咯烷-3-基)甲醇盐酸盐
描述
(3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride, also known as CF3-PMOH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. CF3-PMOH has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
科学研究应用
Agrochemical Industry
The trifluoromethyl group, such as in (3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride, is a key structural motif in agrochemicals. It’s used to enhance the efficacy of pesticides and herbicides. The unique physicochemical properties of the fluorine atom contribute to the biological activity of these compounds, making them crucial in crop protection .
Pharmaceutical Development
This compound serves as an intermediate in pharmaceutical synthesis. Its derivatives are found in several approved drugs and ongoing clinical trials. The trifluoromethyl group is particularly significant in developing compounds with improved pharmacokinetic properties .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound’s derivatives are also utilized in veterinary medicine. They play a role in creating treatments for animals, contributing to the health and well-being of livestock and pets .
Organic Synthesis
As a chemical intermediate, (3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride is used in the synthesis of various organic compounds. Its incorporation can lead to the development of novel materials with unique properties .
Medicinal Chemistry
The pyrrolidine ring, a component of this compound, is widely used in medicinal chemistry to obtain biologically active compounds. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules .
Drug Design
The stereogenicity of the pyrrolidine ring in this compound is leveraged in drug design. Different stereoisomers can lead to varied biological profiles of drug candidates, which is crucial for the development of new medications with targeted effects .
Functional Materials
The trifluoromethyl group’s unique characteristics are exploited in the creation of functional materials. These materials find applications in various industries, including electronics, coatings, and more .
Chemical Research
Researchers use this compound to study the effects of fluorination on organic molecules. It serves as a model to understand how fluorine atoms affect the physical and biological properties of compounds .
属性
IUPAC Name |
[3-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(4-11)1-2-10-3-5;/h10-11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJFMULJUUFWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride | |
CAS RN |
1260812-78-9 | |
| Record name | [3-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)
![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)
![5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452369.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)
![2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1452376.png)
